Adipoyl chloride

Description

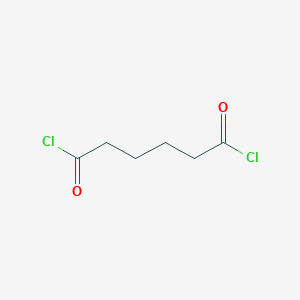

Structure

3D Structure

Properties

IUPAC Name |

hexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAXUOGZOSVGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059402 | |

| Record name | Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Hexanedioyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-50-2 | |

| Record name | Adipoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipoyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adipoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CW7C2XXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Adipoyl Chloride from Adipic Acid and Thionyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipoyl chloride is a crucial difunctional acyl chloride intermediate, widely employed in the synthesis of polyamides, such as Nylon 6,6, as well as in the production of various specialty chemicals, resins, and pharmaceuticals. Its high reactivity makes it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of the synthesis of this compound from adipic acid and thionyl chloride. The document details the underlying reaction mechanism, comprehensive experimental protocols, purification techniques, and analytical characterization methods. Safety considerations and key reaction parameters are also discussed to ensure safe and efficient synthesis.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, offering the advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The reaction of adipic acid with thionyl chloride provides a direct and efficient route to this compound, a colorless liquid at room temperature. This guide will focus on the practical aspects of this synthesis, providing researchers with the necessary information for laboratory-scale preparation.

Reaction Mechanism and Stoichiometry

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid groups of adipic acid react with thionyl chloride to form an intermediate, which then eliminates SO₂ and a chloride ion to yield the acyl chloride. The overall balanced chemical equation is:

HOOC(CH₂)₄COOH + 2 SOCl₂ → ClCO(CH₂)₄COCl + 2 SO₂ + 2 HCl

For each mole of adipic acid, two moles of thionyl chloride are stoichiometrically required. However, in practice, an excess of thionyl chloride is often used to ensure complete conversion and to serve as a solvent for the reaction.

Experimental Protocols

This section provides a detailed methodology for the laboratory synthesis of this compound from adipic acid and thionyl chloride.

Materials and Equipment

Materials:

-

Adipic acid (HOOC(CH₂)₄COOH)

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., benzene, toluene (B28343) - optional)

-

Drying agent (e.g., anhydrous calcium chloride)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas outlet/scrubber

-

Heating mantle or water bath

-

Dropping funnel (optional)

-

Distillation apparatus

-

Standard laboratory glassware

-

Fume hood

Synthesis Procedure

A representative laboratory-scale procedure is as follows:

-

Preparation: Set up a round-bottom flask equipped with a reflux condenser in a fume hood. The apparatus should be dried to prevent hydrolysis of thionyl chloride and the product. A gas trap or scrubber containing a dilute sodium hydroxide (B78521) solution is essential to neutralize the evolved HCl and SO₂ gases.

-

Reactant Charging: Place 1.0 mole of dry adipic acid into the round-bottom flask.

-

Addition of Thionyl Chloride: Carefully add at least 2.2 moles of thionyl chloride to the flask. The thionyl chloride can be added all at once or portion-wise. The reaction is exothermic, and cooling may be necessary for large-scale preparations.

-

Reaction: Gently heat the mixture to reflux. The reaction temperature is typically in the range of 50-80°C. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Removal of Excess Thionyl Chloride: Once the reaction is complete, the excess thionyl chloride can be removed by distillation, often under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 111-50-2 |

| Molecular Formula | C₆H₈Cl₂O₂ |

| Molecular Weight | 183.03 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 105-107 °C at 2 mmHg |

| Density | 1.259 g/mL at 25 °C |

| Refractive Index | n20/D 1.471 |

Typical Reaction Parameters and Yields

| Parameter | Value/Range | Notes |

| Adipic Acid | 1.0 mole | |

| Thionyl Chloride | 2.0 - 3.0 moles | An excess is typically used. |

| Reaction Temperature | 50 - 80 °C | Gentle reflux. |

| Reaction Time | 2 - 4 hours | Until gas evolution ceases. |

| Catalyst | None required | The reaction proceeds readily. |

| Typical Yield | > 90% | Yields are generally high. |

Mandatory Visualizations

Mechanism of adipoyl chloride reaction with diamines.

An In-depth Technical Guide on the Mechanism of Adipoyl Chloride Reaction with Diamines

Introduction

The reaction between this compound, an acyl chloride, and a diamine is a cornerstone of polymer chemistry, most famously exemplified by the synthesis of Nylon 6,6. This process is a type of condensation polymerization, specifically a step-growth polymerization, where monomers react to form a polymer with the concurrent elimination of a small molecule, in this case, hydrogen chloride (HCl).[1][2][3] The fundamental reaction mechanism is a nucleophilic acyl substitution.[4] This guide provides a detailed exploration of this mechanism, experimental protocols, and factors influencing the reaction, tailored for researchers and professionals in chemistry and drug development.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the polyamide chain from this compound and a diamine, such as 1,6-hexanediamine, proceeds through a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[4][5]

The reaction can be broken down into the following key steps:

-

Nucleophilic Attack: The terminal amine group of the diamine attacks one of the carbonyl carbons of this compound. This leads to the formation of a tetrahedral intermediate.[4]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: A base, often sodium hydroxide (B78521) (NaOH) in interfacial polymerization setups, removes a proton from the nitrogen atom, neutralizing the positive charge and forming a stable amide bond.[2][3] This step also neutralizes the HCl byproduct, driving the reaction to completion.[6]

-

Polymerization: The resulting molecule still possesses a reactive amine group at one end and a reactive acyl chloride group at the other. This allows for subsequent reactions with other monomers, leading to the step-wise growth of the polymer chain.[2][3]

The overall reaction for the synthesis of Nylon 6,6 is:

n ClCO(CH₂)₄COCl (this compound) + n H₂N(CH₂)₆NH₂ (1,6-Hexamethylenediamine) → [-CO(CH₂)₄CONH(CH₂)₆NH-]n (Nylon 6,6) + 2n HCl

Caption: Logical flow of the nucleophilic acyl substitution mechanism.

Experimental Protocol: Interfacial Polymerization

A common and visually striking method for synthesizing polyamides like Nylon 6,6 is interfacial polymerization.[7] This technique involves the reaction occurring at the interface between two immiscible liquids.[2][3][8] One phase is typically an aqueous solution containing the diamine and a base, while the other is an organic solvent containing the this compound.[7][9]

Detailed Methodology

The following protocol is a standard procedure for the "nylon rope trick" demonstration.[7][10]

-

Solution Preparation:

-

Aqueous Phase: Prepare a solution by dissolving 1,6-hexamethylenediamine and sodium hydroxide (NaOH) in water. A typical concentration is 0.5 M for each.[10][11] The NaOH is crucial for neutralizing the HCl byproduct.[2][3]

-

Organic Phase: Prepare a solution of this compound in an organic solvent that is immiscible with water, such as cyclohexane (B81311) or dichloromethane.[2][7][9] A typical concentration is around 0.2 M to 5% v/v.[3][11]

-

-

Polymerization:

-

Pour the aqueous diamine solution into a beaker.

-

Carefully and slowly pour the organic this compound solution down the side of the beaker to form a distinct layer on top of the aqueous solution.[7][11] Minimize agitation to ensure a clean interface.

-

A film of the polyamide (Nylon 6,6) will form immediately at the interface of the two layers.[2][3]

-

-

Polymer Isolation:

-

Using forceps or a wire hook, carefully grasp the polymer film at the center of the interface.[7][10]

-

Continuously pull the film out of the beaker. As the polymer is removed, a fresh interface is exposed, and the reaction continues, forming a continuous "rope" of nylon.[9]

-

Wind the resulting polymer onto a glass rod or a beaker.

-

-

Washing and Drying:

Caption: Workflow for interfacial polymerization of Nylon 6,6.

Quantitative Data and Reaction Parameters

While detailed kinetic data is sparse in the provided context, experimental protocols offer typical quantitative parameters for successful polymerization.

| Parameter | Component | Solvent | Typical Concentration | Reference |

| Aqueous Phase | 1,6-Hexamethylenediamine | Water | 0.50 M | [10][11] |

| Sodium Hydroxide | Water | 0.5 M | [10][11] | |

| Organic Phase | This compound | Cyclohexane / Hexane | 0.2 M - 5% (v/v) | [2][11] |

| This compound | Dichloromethane | 3 mL in 100 mL | [7] |

Factors Influencing the Reaction

Several factors can significantly impact the rate of reaction and the properties of the resulting polymer.

-

Reactivity of Monomers: Acyl chlorides are highly reactive electrophiles, making the reaction with amines rapid and often exothermic.[6][12] Using this compound instead of adipic acid results in a much faster reaction that does not require high temperatures to drive off a water byproduct.[12]

-

Stoichiometry: The molar ratio of the diamine to the this compound is critical for achieving high molecular weight polymers. An equimolar ratio is theoretically ideal for maximizing chain length.

-

Hydrolysis of this compound: this compound readily reacts with water (hydrolysis) to form adipic acid and HCl.[13] This side reaction consumes the acyl chloride and can inhibit polymerization. Therefore, using anhydrous solvents for the organic phase and minimizing exposure to atmospheric moisture is crucial.[13]

-

Role of the Base: In interfacial polymerization, the base (e.g., NaOH) in the aqueous phase acts as an acid scavenger, neutralizing the HCl produced. This prevents the protonation of the amine groups, which would render them non-nucleophilic and halt the polymerization.[2][3]

-

Solvent System: The choice of solvents is critical for interfacial polymerization. The two solvents must be immiscible to create a stable interface where the reaction can occur.[2][3]

Characterization of Polyamides

After synthesis, the resulting polyamide can be characterized by various analytical techniques to confirm its structure and determine its properties.

| Technique | Purpose |

| FTIR Spectroscopy | To identify the characteristic functional groups, such as the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹). |

| NMR Spectroscopy | To elucidate the detailed chemical structure and confirm the repeating unit of the polymer. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and decomposition temperature of the polymer. |

| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. |

References

- 1. brainly.com [brainly.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. homework.study.com [homework.study.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. youtube.com [youtube.com]

- 10. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]

- 11. Polymers: How to Make Nylon [home.miracosta.edu]

- 12. Solved why is this compound better for nylon 6,6 | Chegg.com [chegg.com]

- 13. benchchem.com [benchchem.com]

Physical and chemical properties of adipoyl chloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of adipoyl chloride (CAS No. 111-50-2), a key bifunctional acid chloride. This document outlines its core characteristics, detailed experimental protocols for property determination and synthesis, and illustrates key chemical processes through logical diagrams.

Core Physical and Chemical Properties

This compound, also known as hexanedioyl dichloride, is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a highly reactive compound, primarily utilized as a monomer in the synthesis of polyamides, such as nylon 6,6, and in the production of polyesters and other specialty chemicals.[3][4] Its bifunctional nature, with two acyl chloride groups, dictates its high reactivity, particularly with nucleophiles.[1]

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈Cl₂O₂ | [5][6] |

| Molecular Weight | 183.03 g/mol | [5][7] |

| Appearance | Colorless to light yellow/brown clear liquid | [1][3][8] |

| Odor | Pungent, sharp | [1][9] |

| Density | 1.25 - 1.26 g/cm³ at 20-25 °C | [3][5][7] |

| Melting Point | -17 °C | [1] |

| Boiling Point | 105-107 °C at 2 mmHg | [5][7][10] |

| Flash Point | 72 - 110 °C (closed cup) | [8][11] |

| Solubility | Reacts violently with water. Soluble in organic solvents like benzene, ether, and hexane.[1][12] | [1][12] |

| Refractive Index (n20/D) | 1.470 - 1.471 | [3][10] |

Reactivity and Stability

This compound is a stable compound under recommended storage conditions, which include a cool, dry, and well-ventilated area away from moisture.[13] It is highly sensitive to moisture and reacts violently and exothermically with water to hydrolyze into adipic acid and hydrochloric acid gas.[5][8] This reactivity necessitates handling under anhydrous conditions.

The compound is incompatible with strong oxidizing agents, strong bases (alkalis), alcohols, and amines.[8] Upon heating to decomposition, it may emit toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, carbon dioxide, and potentially phosgene (B1210022).[8]

Key Chemical Reactions and Applications

The high reactivity of the acyl chloride groups makes this compound a versatile intermediate in organic synthesis.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of adipic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (COCl₂).[14] The reaction with thionyl chloride is widely used and proceeds by converting the carboxylic acid groups of adipic acid into acyl chlorides, with the evolution of sulfur dioxide and hydrogen chloride as byproducts.

Caption: Synthesis of this compound from Adipic Acid.

Synthesis of Nylon 6,6

A primary and well-known application of this compound is in the synthesis of Nylon 6,6 through condensation polymerization with a diamine, specifically 1,6-hexanediamine (B7767898).[14] This reaction, often performed as an interfacial polymerization, results in the formation of a polyamide chain with the elimination of hydrogen chloride.[13]

Caption: Condensation Polymerization of Nylon 6,6.

Experimental Protocols

This section details the methodologies for determining key physical properties and for the synthesis of this compound and Nylon 6,6.

Determination of Density (Gravimetric Method)

The density of liquid this compound can be determined using a standard gravimetric method.

Materials:

-

Analytical balance

-

Pycnometer or a graduated cylinder with a stopper

-

This compound sample

-

Fume hood

Procedure:

-

Carefully clean and dry the pycnometer or graduated cylinder and measure its mass on the analytical balance. Record this as m₁.

-

Working in a fume hood, fill the pycnometer or a known volume of the graduated cylinder with this compound. Ensure there are no air bubbles.

-

Measure the mass of the filled pycnometer/graduated cylinder and record it as m₂.

-

The mass of the this compound (m_sample) is calculated as m₂ - m₁.

-

The volume of the this compound (V_sample) is the known volume of the pycnometer or the volume read from the graduated cylinder.

-

The density (ρ) is calculated using the formula: ρ = m_sample / V_sample.

Determination of Boiling Point (Distillation Method)

The boiling point of this compound at reduced pressure can be determined by vacuum distillation.

Materials:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Vacuum source and pressure gauge

-

Heating mantle

-

Boiling chips

-

This compound sample

Procedure:

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the vacuum distillation apparatus in a fume hood. Ensure all joints are properly sealed.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Begin to evacuate the system to the desired pressure, monitoring with the pressure gauge.

-

Once the desired pressure is stable, begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask. Record the temperature and the corresponding pressure.

Synthesis of this compound from Adipic Acid

This protocol describes the laboratory-scale synthesis of this compound using thionyl chloride.

Materials:

-

Adipic acid

-

Thionyl chloride

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Gas trap (to neutralize HCl and SO₂ fumes)

-

Anhydrous conditions (e.g., drying tubes)

Procedure:

-

In a fume hood, place adipic acid into a dry round-bottom flask.

-

Slowly add an excess of thionyl chloride to the flask.

-

Attach a reflux condenser fitted with a drying tube and a gas trap.

-

Gently heat the mixture using a heating mantle. The reaction is typically exothermic and will produce hydrogen chloride and sulfur dioxide gas.

-

Reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining liquid is crude this compound, which can be further purified by vacuum distillation.

Synthesis of Nylon 6,6 (Interfacial Polymerization)

This protocol describes the classic "nylon rope trick" for synthesizing Nylon 6,6.[13]

Materials:

-

Solution of this compound in a non-polar solvent (e.g., cyclohexane (B81311) or hexane)

-

Aqueous solution of 1,6-hexanediamine, typically containing a base like sodium hydroxide (B78521) to neutralize the HCl byproduct.[13]

-

Beaker

-

Forceps or a glass rod

Procedure:

-

Pour the aqueous solution of 1,6-hexanediamine into a beaker.

-

Carefully and slowly pour the this compound solution on top of the aqueous layer, creating two immiscible layers.

-

A film of Nylon 6,6 will form at the interface of the two layers.[13]

-

Using forceps or a glass rod, gently grasp the center of the polymer film and pull it upwards from the beaker.

-

A continuous rope of nylon can be drawn out as the monomers at the interface react.

-

The resulting nylon rope should be washed thoroughly with water and then ethanol (B145695) to remove unreacted monomers and byproducts before handling.

Safety and Handling

This compound is a corrosive and hazardous substance. It causes severe skin burns and eye damage.[13] Inhalation of its vapors can cause respiratory tract irritation.[1] It is also a lachrymator. Due to its violent reaction with water, it must be handled in a dry, well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical.[13]

Logical Workflow for Handling Spills

In the event of a spill, a clear and immediate response is crucial.

Caption: this compound Spill Response Workflow.

References

- 1. scribd.com [scribd.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H8Cl2O2 | CID 61034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. Determination of Liquid Density | NIST [nist.gov]

- 8. terrificscience.org [terrificscience.org]

- 9. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 10. This compound CAS#: 111-50-2 [m.chemicalbook.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]

- 14. community.wvu.edu [community.wvu.edu]

A Technical Guide to the Solubility of Adipoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of adipoyl chloride in various organic solvents. This compound (CAS No. 111-50-2), a key bifunctional monomer, is instrumental in the synthesis of polyamides, such as Nylon 6,6, and other polymers. Its solubility and behavior in organic media are critical parameters for reaction kinetics, process design, and the properties of the resulting materials. This document consolidates available solubility data, outlines experimental protocols for its determination, and presents logical workflows for solvent selection.

Core Concepts in this compound Solubility

This compound is a reactive chemical that readily undergoes hydrolysis in the presence of water and reacts with other protic solvents, such as alcohols. It is also incompatible with bases and strong oxidizing agents.[1][2] This reactivity profile dictates the choice of suitable organic solvents, which must be aprotic and anhydrous to ensure the stability of the this compound.

Generally, this compound is soluble in a range of nonpolar and polar aprotic organic solvents.[1] The principle of "like dissolves like" is a useful starting point for predicting solubility, where its aliphatic backbone and reactive acyl chloride groups influence its interaction with different solvent molecules.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively published, primarily due to its high reactivity which can complicate precise measurements. However, based on available information and common laboratory practices, the following table summarizes its solubility characteristics.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes | Source(s) |

| Non-Polar Aprotic Solvents | |||||

| Hexane (B92381) | C₆H₁₄ | Miscible | Ambient | This compound and hexane are completely soluble in each other at all proportions. | [3] |

| Cyclohexane | C₆H₁₂ | Soluble | Ambient | Commonly used as the organic phase in interfacial polymerization for Nylon 6,6 synthesis. | [4] |

| Benzene | C₆H₆ | Soluble | Ambient | [1] | |

| Toluene | C₇H₈ | Soluble | Ambient | ||

| Polar Aprotic Solvents | |||||

| Diethyl Ether | (C₂H₅)₂O | Soluble | Ambient | [1] | |

| Chloroform | CHCl₃ | Slightly Soluble | Ambient | [2] | |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | Ambient | [2] | |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Ambient | Commonly used as a solvent for reactions involving acyl chlorides. | |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Ambient | Must be anhydrous as THF can contain water. | |

| Acetone | C₃H₆O | Soluble | Ambient | Must be anhydrous. | |

| Acetonitrile | C₂H₃N | Soluble | Ambient | Must be anhydrous. | |

| Protic Solvents | |||||

| Water | H₂O | Reacts Violently | Ambient | Hydrolyzes to form adipic acid and hydrochloric acid. | [1] |

| Alcohols (e.g., Ethanol) | R-OH | Reacts | Ambient | Reacts to form esters. | [1] |

Note on "Miscible": The term miscible indicates that two liquids are completely soluble in each other in all proportions, forming a single homogeneous phase.

Experimental Protocol for Solubility Determination of this compound

Due to the reactive nature of this compound, a carefully designed experimental protocol is necessary to obtain reliable solubility data. The following method is a guideline for determining the solubility in a given aprotic organic solvent.

Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Nitrogen or Argon)

-

Dry glassware (e.g., vials, graduated cylinders, pipettes)

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath

-

Analytical balance

-

Gas-tight syringes

Methodology:

-

Preparation of Solvent and Glassware:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.

-

Use a high-purity, anhydrous grade of the organic solvent. If necessary, further dry the solvent using appropriate molecular sieves.

-

-

Experimental Setup:

-

Set up a temperature-controlled bath to the desired experimental temperature.

-

Place a known volume of the anhydrous solvent into a dry vial containing a magnetic stir bar.

-

Seal the vial with a septum to maintain an inert atmosphere.

-

Purge the vial with an inert gas for several minutes.

-

-

Solubility Determination (Titration Method):

-

Using a gas-tight syringe, incrementally add small, known volumes of this compound to the stirred solvent.

-

After each addition, allow the solution to equilibrate. Observe for any signs of undissolved this compound (e.g., formation of a separate layer or turbidity).

-

The point at which a persistent second phase appears indicates that the saturation point has been reached.

-

Record the total volume of this compound added to reach saturation.

-

-

Data Calculation:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Volume of this compound (mL) × Density of this compound (g/mL)) / Volume of Solvent (mL) × 100

-

The density of this compound is approximately 1.259 g/mL at 25°C.

-

-

Safety Precautions:

-

This compound is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Visualizations

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a reaction involving this compound is a critical step. The following diagram illustrates a logical workflow for this process.

Caption: A flowchart outlining the decision-making process for selecting a suitable organic solvent for reactions involving this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Adipoyl chloride stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound (hexanedioyl dichloride) is a highly reactive bifunctional acyl chloride that serves as a critical monomer and chemical intermediate. Its utility in the synthesis of polyamides (such as Nylon 6,6), polyesters, and other polymers, as well as in the creation of specialty chemicals, is well-established.[1] However, its high reactivity necessitates a thorough understanding of its stability profile and the implementation of stringent storage and handling protocols to ensure reagent integrity and laboratory safety. This guide provides a comprehensive overview of the stability, storage, and safe handling of this compound, supported by reaction pathways and representative experimental methodologies.

Chemical Properties and Stability Profile

This compound is a colorless to pale yellow or brown liquid with a pungent odor.[2] Its high reactivity stems from the two acyl chloride functional groups, which are excellent electrophiles susceptible to nucleophilic attack. This inherent reactivity is the primary driver of its instability.

1.1 Hydrolytic Instability The most significant stability concern for this compound is its extreme sensitivity to moisture.[3] It reacts violently and exothermically with water, including atmospheric moisture, to undergo hydrolysis.[2][4] This reaction yields adipic acid and corrosive hydrogen chloride (HCl) gas, which is often visible as white fumes in moist air.[5][6] Due to this rapid decomposition, the shelf life of this compound is considered poor, and its integrity can be compromised with each exposure to the atmosphere.[7][8]

1.2 Thermal Instability this compound is sensitive to heat.[8] While stable under recommended storage conditions, elevated temperatures can lead to decomposition.[2] Hazardous decomposition products generated during thermal breakdown include carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and potentially phosgene.[2][9] It is a combustible liquid with a flash point of approximately 112 °C (233.6 °F).

1.3 Incompatible Materials this compound's reactivity extends to a wide range of nucleophilic and basic substances. Contact with these materials can lead to vigorous or violent reactions and should be strictly avoided. Key incompatibilities are summarized in the table below.

Data Summary Tables

The following tables summarize the key physical properties, recommended storage conditions, and material incompatibilities for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 111-50-2 | [6] |

| Molecular Formula | C₆H₈Cl₂O₂ | [4] |

| Molecular Weight | 183.03 g/mol | [6] |

| Appearance | Colorless to pale yellow/brown liquid | [2] |

| Density | 1.259 g/mL at 25 °C | |

| Boiling Point | 105-107 °C at 2 mmHg | |

| Refractive Index | n20/D 1.471 | |

| Flash Point | 112 °C (233.6 °F) - closed cup | |

| Water Solubility | Reacts violently | [2][3] |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Citations |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen, Argon). | [10] |

| Temperature | Store in a cool, dry place. Recommended storage below +30°C. | [3] |

| Container | Keep in a tightly sealed, original container with a corrosion-resistant cap. | [10] |

| Ventilation | Store and handle in a well-ventilated area or a chemical fume hood. | [9] |

| Moisture | Protect from all sources of moisture, including atmospheric humidity. | [3] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | [2] |

| Segregation | Store away from incompatible materials in a designated corrosives area. | [11] |

Table 3: Summary of Incompatible Materials

| Material Class | Specific Examples | Reason for Incompatibility | Citations |

| Water | Water, moist air, steam | Violent hydrolysis to form adipic acid and HCl gas. | [2][3] |

| Alcohols | Methanol, Ethanol | Vigorous reaction to form esters and HCl gas. | [3] |

| Amines | Ammonia (B1221849), Primary/Secondary Amines | Vigorous reaction to form amides and HCl gas. | [12] |

| Bases | Sodium hydroxide, Pyridine | Violent neutralization and catalysis of decomposition. | [3] |

| Strong Oxidizing Agents | Nitrates, Peroxides, Chlorine | Risk of ignition and violent reaction. | [2] |

| Reducing Agents | Hydrides | Potential for vigorous or explosive reaction. | [12] |

Reaction Pathways and Process Diagrams

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a recommended workflow for safe handling.

Caption: Synthesis of this compound from adipic acid and thionyl chloride.[4][13]

Caption: Hydrolysis (decomposition) pathway of this compound in the presence of water.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound | 111-50-2 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | C6H8Cl2O2 | CID 61034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Hydrolysis of Adipoyl Chloride in the Presence of Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of adipoyl chloride, a vigorous and exothermic reaction of significant interest in various chemical and pharmaceutical processes. This document details the reaction mechanism, kinetic and thermodynamic considerations, and experimental protocols for studying this transformation.

Executive Summary

This compound, a bifunctional acyl chloride, undergoes rapid hydrolysis upon contact with water, yielding adipic acid and hydrochloric acid.[1] This reaction is a classic example of nucleophilic acyl substitution and is characterized by a significant release of heat.[2] Understanding the kinetics and thermodynamics of this process is crucial for controlling reaction conditions, ensuring safety, and optimizing processes where this compound is used in the presence of water, whether intentionally or as a trace impurity. While specific kinetic data for this compound hydrolysis is not extensively published, this guide draws upon data from analogous acyl chloride reactions to provide a thorough understanding.[3]

Reaction Mechanism and Signaling Pathway

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbons of the this compound molecule are susceptible to nucleophilic attack by the oxygen atom of water. This proceeds in a two-step addition-elimination process for each acyl chloride group.

The reaction can be represented as:

ClCO(CH₂)₄COCl + 2H₂O → HOOC(CH₂)₄COOH + 2HCl

A diagram of the reaction pathway is presented below:

References

Methodological & Application

Application Notes and Protocols: Interfacial Polymerization of Nylon 6,6 Using Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylon 6,6 is a versatile polyamide with a wide range of applications, from textiles and engineering plastics to advanced biomedical uses.[1] Its synthesis through interfacial polymerization is a rapid and robust method that proceeds at the interface of two immiscible liquid phases. This technique offers excellent control over the polymerization process and is particularly well-suited for producing high molecular weight polymers at room temperature.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of nylon 6,6 via the interfacial polymerization of adipoyl chloride and hexamethylenediamine (B150038). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this process for materials science, microencapsulation, and drug delivery applications.

Principle of Interfacial Polymerization

Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible solvents. In the case of nylon 6,6 synthesis, an aqueous solution of hexamethylenediamine (a diamine) is carefully layered with an organic solution of this compound (a diacyl chloride). The polymerization reaction, a condensation reaction that forms an amide bond and releases hydrochloric acid (HCl), occurs instantaneously at the liquid-liquid interface.[4] An acid scavenger, such as sodium hydroxide (B78521) or sodium carbonate, is typically added to the aqueous phase to neutralize the HCl byproduct, which drives the reaction forward.[5]

The polymer film can be continuously drawn from the interface, forming a "rope" of nylon 6,6. The ability to continuously remove the polymer from the reaction zone allows for the formation of long, high-molecular-weight chains.

Applications

The robust mechanical and thermal properties of nylon 6,6, combined with its biocompatibility, make it a suitable material for a variety of applications, including those in the biomedical and pharmaceutical fields.

| Application Area | Specific Use-Cases | Key Properties Utilized |

| Biomedical Devices | Surgical sutures, catheters, medical tubing, and components for implants and prosthetics. | Biocompatibility, high tensile strength, flexibility, and chemical resistance. |

| Drug Delivery | Microencapsulation of drugs for controlled release, and as a backing material for transdermal patches. | Biocompatibility, controlled permeability, and ability to form stable microcapsules. |

| Tissue Engineering | Scaffolds for cell adhesion and proliferation to promote tissue regeneration. | Biocompatibility, porous structure (when electrospun), and mechanical integrity. |

| Industrial Applications | Fibers for textiles and carpets, engineering plastics for automotive and electronic components, and materials for 3D printing. | High tensile strength, wear resistance, thermal stability, and good electrical insulation.[1] |

Experimental Protocols

Materials and Equipment

-

Reagents:

-

Hexamethylenediamine (1,6-diaminohexane)

-

This compound

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Organic solvent (e.g., hexane (B92381), cyclohexane (B81311), or dichloromethane)

-

Deionized water

-

Ethanol (B145695) (for washing)

-

-

Equipment:

-

Beakers

-

Graduated cylinders

-

Glass stirring rod or forceps

-

Magnetic stirrer and stir bar (for stirred polymerization)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

-

Safety Precautions

-

This compound is corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

-

Hexamethylenediamine is corrosive and can cause skin and eye irritation.

-

Organic solvents like hexane and dichloromethane (B109758) are flammable and volatile. All procedures should be performed away from ignition sources.

-

Always wear appropriate PPE when handling these chemicals.

Unstirred Interfacial Polymerization (The "Nylon Rope Trick")

This method is excellent for demonstrating the principles of interfacial polymerization and for producing a continuous polymer strand.

Procedure:

-

Prepare the Aqueous Phase: In a beaker, prepare a 5% (w/v) aqueous solution of hexamethylenediamine containing 5% (w/v) sodium hydroxide.

-

Prepare the Organic Phase: In a separate beaker, prepare a 5% (v/v) solution of this compound in an organic solvent such as cyclohexane or hexane.

-

Layer the Solutions: Carefully and slowly pour the organic phase over the aqueous phase, minimizing mixing of the two layers. A polymer film will form immediately at the interface.

-

Draw the Polymer: Using forceps or a bent wire, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous "rope" of nylon 6,6 can be drawn out and wound onto a glass rod or a beaker.

-

Wash and Dry: Wash the collected nylon rope thoroughly with water and then with ethanol to remove unreacted monomers and byproducts. Allow the polymer to air dry in a fume hood.

Stirred Interfacial Polymerization (for Microencapsulation)

This method is used to produce microcapsules or microspheres and involves vigorous stirring to create a dispersion of one phase within the other.

Procedure:

-

Prepare the Aqueous Phase: Prepare an aqueous solution containing the material to be encapsulated and hexamethylenediamine. An emulsifier may also be added to stabilize the emulsion.

-

Prepare the Organic Phase: Prepare a solution of this compound in an organic solvent.

-

Form the Emulsion: Add the organic phase to the aqueous phase while stirring vigorously with a mechanical stirrer to form an oil-in-water or water-in-oil emulsion, depending on the desired microcapsule structure.

-

Initiate Polymerization: The polymerization will occur at the surface of the dispersed droplets, forming a polymer shell.

-

Isolate and Wash: The resulting microcapsules can be isolated by filtration or centrifugation, followed by washing with water and ethanol to remove unreacted reagents and the emulsifier.

Characterization of Nylon 6,6

The synthesized nylon 6,6 can be characterized to determine its chemical structure, thermal properties, and mechanical strength.

| Characterization Technique | Information Obtained | Typical Results for Nylon 6,6 |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and confirmation of polymerization. | Presence of amide I (C=O stretch) at ~1630 cm⁻¹ and amide II (N-H bend) at ~1540 cm⁻¹, and N-H stretch around 3300 cm⁻¹. Absence of the acid chloride C=O stretch from this compound. |

| Differential Scanning Calorimetry (DSC) | Determination of melting temperature (Tm) and glass transition temperature (Tg). | Tm typically around 260-265 °C. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. | Onset of decomposition is generally above 350 °C. |

| Tensile Testing | Measurement of mechanical properties such as tensile strength and elongation at break. | Tensile strength can range from 60-85 MPa depending on processing and additives.[1] |

| Viscometry | Estimation of the polymer's molecular weight. | Intrinsic viscosity is correlated with the average molecular weight of the polymer. |

Quantitative Data on the Influence of Reaction Parameters

The properties of the synthesized nylon 6,6 are highly dependent on the reaction conditions. The following table summarizes the general effects of key parameters on the polymer's yield and molecular weight.

| Parameter | Effect on Polymer Yield and Molecular Weight |

| Monomer Concentration | Increasing monomer concentration generally leads to an increase in both yield and molecular weight up to an optimal point. Beyond this, the reaction may become diffusion-limited or side reactions can occur. |

| Stirring Speed | In stirred systems, increasing the stirring speed initially increases the interfacial area, leading to higher yield and molecular weight. However, excessive stirring can create a very fine emulsion that is difficult to stabilize, potentially leading to lower molecular weight polymer. In unstirred systems, no stirring is applied after the initial layering. |

| Reaction Time | Interfacial polymerization is a very rapid process. The majority of the polymer is formed within minutes. Extended reaction times in unstirred systems do not significantly increase the yield after the initial polymer film is formed. In stirred systems, the reaction time can influence the completeness of the reaction and the morphology of the microcapsules. |

| Temperature | The reaction is typically carried out at room temperature. Increasing the temperature can increase the reaction rate but may also lead to side reactions and a decrease in molecular weight. Lower temperatures can slow the reaction but may favor the formation of higher molecular weight polymer. |

| Monomer Ratio | A stoichiometric ratio of 1:1 (diamine to diacyl chloride) is theoretically ideal for achieving the highest molecular weight. However, in practice, a slight excess of the diamine may be used to account for its potential loss due to its higher water solubility. |

Note: The optimal conditions for a specific application should be determined experimentally.

Visualizations

Reaction Mechanism

Caption: Reaction at the interface of two immiscible liquids.

Experimental Workflow

Caption: Workflow for unstirred interfacial polymerization.

Logical Relationship of Parameters and Properties

Caption: Influence of parameters on polymer properties.

References

Synthesis of Polyamides and Polyesters with Adipoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipoyl chloride, a diacid chloride derived from adipic acid, is a versatile monomer for the synthesis of both polyamides and polyesters through step-growth polymerization. The high reactivity of the acyl chloride groups allows for rapid polymerization under relatively mild conditions, making it a valuable tool in polymer chemistry. The resulting polymers, nylons (polyamides) and various aliphatic polyesters, possess a range of properties that make them suitable for numerous applications, including as fibers, engineering plastics, and, increasingly, in biomedical and pharmaceutical research.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polyamides and polyesters using this compound, tailored for a research and development audience.

Polyamide Synthesis via Interfacial Polymerization

Interfacial polymerization is a rapid and robust technique for synthesizing polyamides, famously demonstrated by the "nylon rope trick."[3] The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacyl chloride. This method is particularly useful for producing long, continuous polymer chains.

Application Notes

Polyamides, such as Nylon 6,6 and Nylon 6,10, are characterized by their high strength, toughness, and abrasion resistance.[1] These properties are attributed to the strong intermolecular hydrogen bonding between the amide linkages in the polymer chains. In the context of research and drug development, polyamides are being explored for applications such as:

-

Drug Delivery: As components of biodegradable microcapsules and microspheres for controlled release.[4]

-

Biomedical Devices: In the fabrication of sutures, artificial tendons, and other medical implants due to their biocompatibility and mechanical strength.[5]

-

Membranes: For filtration and separation processes in biomedical and pharmaceutical applications.

The choice of diamine monomer allows for the tuning of the polymer's properties. For example, using longer-chain diamines can increase flexibility, while aromatic diamines can enhance thermal stability.

Experimental Protocol: Interfacial Polymerization of Nylon 6,6

This protocol describes the synthesis of Nylon 6,6 from 1,6-hexanediamine (B7767898) and this compound.

Materials:

-

1,6-hexanediamine (Hexamethylenediamine)

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Cyclohexane (or hexane)

-

Deionized water

-

Beakers (50 mL and 100 mL)

-

Forceps

-

Glass rod

Procedure:

-

Prepare the Aqueous Phase: In a 100 mL beaker, prepare a 5% (w/v) aqueous solution of 1,6-hexanediamine. Add a few drops of 20% aqueous sodium hydroxide solution to act as an acid scavenger, neutralizing the HCl byproduct of the reaction.[6]

-

Prepare the Organic Phase: In a separate 50 mL beaker, prepare a 5% (v/v) solution of this compound in cyclohexane.

-

Interfacial Polymerization: Carefully and slowly pour the this compound solution on top of the 1,6-hexanediamine solution in the 100 mL beaker, minimizing mixing of the two layers. A polymer film will form instantly at the interface.

-

Polymer Extraction: Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous strand of nylon can be drawn from the interface.

-

Washing and Drying: The collected nylon rope should be washed thoroughly with water and then with ethanol (B145695) to remove unreacted monomers and byproducts. The polymer is then dried in a vacuum oven at a low temperature.

Quantitative Data for Polyamide Synthesis

| Polymer | Diamine | Yield (%) | Molecular Weight ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Ref. |

| Nylon 6,6 | 1,6-Hexamethylenediamine | >90 | 12,500-17,500 | - | ~50 | ~265 | [7] |

| Nylon 6,10 | 1,6-Hexamethylenediamine | High | - | - | ~40 | ~220 | [8] |

Note: Molecular weight and Polydispersity Index (PDI) can vary significantly depending on the specific reaction conditions.

Polyester (B1180765) Synthesis via Solution Polymerization

Solution polymerization is a common method for synthesizing polyesters from diols and diacyl chlorides in a controlled manner. The reaction is carried out in a solvent that dissolves both the monomers and the resulting polymer.

Application Notes

Aliphatic polyesters are known for their biodegradability, biocompatibility, and flexibility. These properties make them highly attractive for various biomedical and pharmaceutical applications:

-

Drug Delivery Systems: Formulating biodegradable nanoparticles, micelles, and hydrogels for sustained and targeted drug release.[9]

-

Tissue Engineering: Creating biodegradable scaffolds that support cell growth and tissue regeneration. The degradation rate can be tailored by the choice of diol.[9]

-

Biodegradable Implants: Developing resorbable surgical sutures, screws, and plates.[10]

The properties of the polyester can be readily modified by varying the diol monomer. For example, using longer-chain diols generally results in a lower glass transition temperature (Tg) and increased flexibility.

Experimental Protocol: Solution Polymerization of Poly(hexamethylene adipate)

This protocol describes the synthesis of a polyester from 1,6-hexanediol (B165255) and this compound.

Materials:

-

1,6-hexanediol

-

This compound

-

Pyridine (B92270) (or other suitable acid scavenger)

-

Anhydrous Toluene (B28343) (or other inert solvent)

-

Methanol (for precipitation)

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Dropping funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,6-hexanediol and a stoichiometric amount of pyridine in anhydrous toluene.

-

Monomer Addition: While stirring the solution, slowly add a solution of this compound in anhydrous toluene from a dropping funnel at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and allow it to react for several hours.

-

Polymer Precipitation and Purification: After the reaction is complete, cool the solution and precipitate the polymer by pouring it into a large volume of a non-solvent, such as cold methanol.

-

Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven.

Quantitative Data for Polyester Synthesis

| Polymer | Diol | Yield (%) | Mn ( kg/mol ) | PDI | Tg (°C) | Tm (°C) | Ref. |

| Poly(cardyl adipate) | Cardol | up to 63 | - | - | - | - | [10] |

| Poly(isosorbide adipate) | Isosorbide | - | 16.0 | 2.6 | 36 | - | [2] |

| Poly(hexamethylene adipate) | 1,6-Hexanediol | High | - | - | - | 55-65 | [11] |

Note: Mn (Number-average molecular weight) and PDI can be influenced by reaction time, temperature, and monomer purity.

Visualization of Synthesis Pathways and Workflows

Reaction Diagrams

Experimental Workflow Diagrams

References

- 1. ukessays.com [ukessays.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. "Continuous interfacial polycondensation of nylon 6-6" by Chandrakant A. Patel [digitalcommons.njit.edu]

- 4. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]

- 5. iscientific.org [iscientific.org]

- 6. POLY(1 6-HEXAMETHYLENE ADIPATE) AVERAG& CAS#: 25212-06-0 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 11. poly(1,6-hexamethylene adipate) | 25212-06-0 [chemnet.com]

Application Notes and Protocols for Crosslinking Polymers with Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for using adipoyl chloride as a crosslinking agent for biocompatible polymers, with a focus on applications in drug delivery and tissue engineering.

Introduction

This compound is a bifunctional acyl chloride that serves as an effective crosslinking agent for polymers containing nucleophilic functional groups, such as hydroxyl (-OH) and amine (-NH2) groups. This crosslinking ability allows for the formation of three-dimensional polymer networks, transforming soluble or thermoplastic polymers into insoluble, thermoset hydrogels. The resulting hydrogels exhibit tunable mechanical properties, swelling behavior, and degradation kinetics, making them highly suitable for biomedical applications, including controlled drug delivery systems and scaffolds for tissue engineering.[1]

The crosslinking reaction involves the formation of stable ester or amide bonds between the polymer chains and the this compound molecule. This process enhances the mechanical strength and thermal stability of the polymer matrix.[2] The biocompatibility of the resulting crosslinked polymer is a critical consideration, and studies have shown that with proper purification to remove unreacted reagents, these materials can be suitable for biomedical applications.[1]

General Experimental Workflow

The general workflow for crosslinking polymers with this compound involves the dissolution of the polymer, the crosslinking reaction, and subsequent purification and characterization of the resulting hydrogel.

Caption: A generalized workflow for the preparation and characterization of this compound-crosslinked polymer hydrogels.

Crosslinking Reaction Mechanism

This compound reacts with polymers containing hydroxyl or amine groups through nucleophilic acyl substitution. The lone pair of electrons on the oxygen (of a hydroxyl group) or nitrogen (of an amine group) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable ester or amide linkage, respectively.

Caption: Reaction mechanism of this compound with hydroxyl and amine functional groups on polymer chains.

Application-Specific Protocols

Poly(vinyl alcohol) (PVA) Hydrogel for Topical Drug Delivery

Objective: To prepare a crosslinked PVA hydrogel using this compound for potential use as a matrix for the controlled release of topical drugs.

Materials:

-

Poly(vinyl alcohol) (PVA), Mw 72,000 g/mol

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Model drug (e.g., diclofenac (B195802) sodium)

Protocol:

-

PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in DMSO by heating and stirring at 90°C until the PVA is completely dissolved. Cool the solution to room temperature.

-

Crosslinking:

-

Slowly add a solution of this compound in acetone (e.g., 1% v/v) to the PVA solution under vigorous stirring. The molar ratio of this compound to PVA monomer units can be varied to control the crosslinking density.

-

Continue stirring for 2-4 hours at room temperature to allow for the formation of the hydrogel.

-

-

Purification:

-

Wash the resulting hydrogel extensively with acetone to remove unreacted this compound and DMSO.

-

Subsequently, wash the hydrogel with distilled water and then with PBS (pH 7.4) until the washings are neutral.

-

-

Drug Loading:

-

Immerse the purified hydrogel in a solution of the model drug in PBS for 24 hours to allow for drug loading via swelling and diffusion.

-

-

Characterization:

-

FTIR Spectroscopy: Confirm the formation of ester bonds by identifying the characteristic C=O stretching peak around 1730-1750 cm⁻¹.

-

Swelling Studies: Determine the swelling ratio by immersing a known weight of the dry hydrogel in PBS at 37°C and measuring the weight at different time intervals until equilibrium is reached.

-

In Vitro Drug Release: Place the drug-loaded hydrogel in a known volume of PBS at 37°C and periodically measure the drug concentration in the release medium using UV-Vis spectroscopy.[3]

-

Quantitative Data (Illustrative):

| Parameter | Value Range | Reference |

| PVA Concentration | 5-15% (w/v) | [4] |

| This compound:PVA Molar Ratio | 0.05:1 to 0.2:1 | [4] |

| Swelling Ratio in PBS (pH 7.4) | 300-800% | [5] |

| Drug Release (Diclofenac Sodium) | Sustained release over 24-48 hours | [3] |

Chitosan Microspheres for Oral Drug Delivery

Objective: To prepare this compound-crosslinked chitosan microspheres for the controlled oral delivery of a model drug.

Materials:

-

Low molecular weight chitosan

-

This compound

-

Acetic acid

-

Liquid paraffin (B1166041)

-

Span 80

-

Glutaraldehyde (for comparison, if desired)

-

Model drug (e.g., amoxicillin)

Protocol:

-

Chitosan Solution Preparation: Dissolve 2% (w/v) chitosan in a 2% (v/v) aqueous acetic acid solution.

-

Drug Dispersion: Disperse the model drug in the chitosan solution.

-

Emulsification:

-

Add the drug-containing chitosan solution dropwise to liquid paraffin containing 1% (v/v) Span 80 under continuous stirring to form a water-in-oil (W/O) emulsion.

-

-

Crosslinking:

-

Prepare a solution of this compound in a suitable organic solvent (e.g., cyclohexane).

-

Add the this compound solution to the emulsion and continue stirring for 3-5 hours to allow for crosslinking of the chitosan droplets.

-

-

Purification and Collection:

-

Collect the microspheres by filtration.

-

Wash thoroughly with a suitable organic solvent (e.g., petroleum ether) to remove the oil phase, followed by washing with distilled water to remove unreacted reagents.

-

Dry the microspheres at 40°C.

-

-

Characterization:

-

FTIR Spectroscopy: Confirm the formation of amide bonds by identifying the characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1550 cm⁻¹, respectively.

-

SEM Analysis: Characterize the morphology and size distribution of the microspheres.

-

Swelling Studies: Evaluate the swelling behavior of the microspheres in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4).[6]

-

In Vitro Drug Release: Perform drug release studies in simulated gastrointestinal fluids.[7]

-

Quantitative Data (Illustrative):

| Parameter | Value Range | Reference |

| Chitosan Concentration | 1-3% (w/v) | [6] |

| Crosslinking Time | 2-6 hours | [8] |

| Microsphere Size | 100-500 µm | [8] |

| Drug Entrapment Efficiency | 60-90% | [6] |

| Swelling Ratio (pH 1.2) | 150-300% | [9] |

| Swelling Ratio (pH 7.4) | 100-200% | [9] |

Gelatin Hydrogel for Tissue Engineering Scaffolds

Objective: To fabricate a mechanically robust, this compound-crosslinked gelatin hydrogel for use as a scaffold in tissue engineering applications.

Materials:

-

Gelatin (Type A or B)

-

This compound

-

Distilled water

Protocol:

-

Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution in distilled water by heating to 50-60°C with gentle stirring.

-

Crosslinking:

-

Cool the gelatin solution to room temperature.

-

Add a solution of this compound in ethanol dropwise to the gelatin solution while stirring. The concentration of this compound can be varied to achieve different crosslinking densities.

-

Continue stirring for 4-6 hours.

-

-

Casting and Gelation:

-

Pour the reaction mixture into a mold of the desired shape.

-

Allow the hydrogel to set at 4°C overnight.

-

-

Purification:

-

Immerse the hydrogel in distilled water for 48 hours, changing the water frequently to remove any unreacted this compound and by-products.

-

-

Lyophilization (optional): For a porous scaffold structure, freeze the purified hydrogel and then lyophilize it.

-

Characterization:

-

FTIR Spectroscopy: Confirm the formation of both ester and amide bonds.

-

SEM Analysis: Visualize the porous structure of the lyophilized scaffold.

-

Mechanical Testing: Determine the compressive modulus and tensile strength of the hydrogel.[10]

-

Biocompatibility Assay: Assess the cytotoxicity of the hydrogel using cell lines such as fibroblasts or mesenchymal stem cells.[11]

-

Quantitative Data (Illustrative):

| Parameter | Value Range | Reference |

| Gelatin Concentration | 5-20% (w/v) | [12] |

| Crosslinking Time | 4-12 hours | [13] |

| Compressive Modulus | 10-100 kPa | [10] |

| Pore Size (lyophilized) | 50-200 µm | [14] |

| Cell Viability | >90% | [11] |

Relevant Signaling Pathways in Application

The application of these crosslinked polymers in drug delivery and tissue engineering often involves interaction with and modulation of key cellular signaling pathways.

TGF-β Signaling in Tissue Engineering

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for cell proliferation, differentiation, and extracellular matrix (ECM) production, making it a key target in tissue engineering, particularly for cartilage and bone regeneration.[15][16] Scaffolds made from crosslinked polymers can be designed to release TGF-β in a controlled manner to promote tissue formation.[15][16]

Caption: A simplified diagram of the TGF-β signaling pathway relevant to tissue engineering applications.[17]

VEGF Signaling in Angiogenesis for Drug Delivery and Tissue Repair

Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway for angiogenesis (the formation of new blood vessels), which is essential for wound healing and the integration of tissue-engineered constructs.[18][19] Hydrogels can be used as delivery vehicles for VEGF to promote vascularization.[18][19]

Caption: An overview of the VEGF signaling pathway leading to angiogenesis.[20]

Safety and Handling

This compound is corrosive and reacts with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Anhydrous solvents should be used for preparing this compound solutions to prevent hydrolysis.

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, including reactant concentrations and reaction times, may be necessary to achieve the desired properties for a specific application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Optimization of the Preparation Process of Crosslinked Polyvinyl Alcohol and Its Thermal Stability in Cementing Slurry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-linked chitosan microspheres: preparation and evaluation as a matrix for the controlled release of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. Tailoring the mechanical properties of gelatin methacryloyl hydrogels through manipulation of the photocrosslinking conditions - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. Effect of Cross-Linking Cations on In Vitro Biocompatibility of Apple Pectin Gel Beads [mdpi.com]

- 12. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanical and Biological Characterization of Ionic and Photo-Crosslinking Effects on Gelatin-Based Hydrogel for Cartilage Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergetic roles of TGF-β signaling in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Hydrogel vehicles for sequential delivery of protein drugs to promote vascular regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Friedel-Crafts Acylation with Adipoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] This application note provides a detailed protocol for the Friedel-Crafts acylation reaction using adipoyl chloride, a bifunctional acylating agent, to produce 1,6-diarylhexane-1,6-diones. These diketones are valuable intermediates in the synthesis of various organic molecules, including heterocyclic compounds and polymers relevant to drug development and materials science. The protocol outlines the reaction of this compound with common aromatic substrates such as benzene (B151609) and toluene (B28343), catalyzed by aluminum chloride (AlCl₃).

Reaction Principle

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride, activates the acyl chloride to form a highly electrophilic acylium ion.[3][4] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex.[5] Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the aryl ketone.[6] When using a diacyl chloride like this compound, the reaction occurs at both ends of the molecule, leading to the formation of a diketone.

Experimental Protocols

This section provides a detailed methodology for the intermolecular Friedel-Crafts acylation of benzene and toluene with this compound.

Materials:

-

This compound (98%)

-

Anhydrous aluminum chloride (AlCl₃) (99.9%)

-

Benzene (anhydrous, 99.8%)

-

Toluene (anhydrous, 99.8%)

-

Dichloromethane (B109758) (DCM) (anhydrous, 99.8%)

-

Carbon disulfide (CS₂) (anhydrous, 99.9%)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser with a gas outlet connected to a trap

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Infrared (IR) spectrometer

-

Melting point apparatus